1-(2-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride

Solubility Salt Selection Assay Development

1-(2-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride (CAS 1233955-43-5) is a synthetic small-molecule urea derivative supplied as a hydrochloride salt, featuring a 2‑methoxyphenyl group on one urea nitrogen and an unsubstituted piperidin-4-yl ring on the other. The compound belongs to the 1‑aryl-3‑(piperidin‑4‑yl)urea class, a scaffold extensively explored for soluble epoxide hydrolase (sEH) inhibition and other therapeutic targets.

Molecular Formula C13H20ClN3O2
Molecular Weight 285.77
CAS No. 1233955-43-5
Cat. No. B3027141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride
CAS1233955-43-5
Molecular FormulaC13H20ClN3O2
Molecular Weight285.77
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)NC2CCNCC2.Cl
InChIInChI=1S/C13H19N3O2.ClH/c1-18-12-5-3-2-4-11(12)16-13(17)15-10-6-8-14-9-7-10;/h2-5,10,14H,6-9H2,1H3,(H2,15,16,17);1H
InChIKeyRBCXYSSMPHHMCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride (CAS 1233955-43-5): A Specialized Urea Building Block for Medicinal Chemistry and sEH-Targeted Programs


1-(2-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride (CAS 1233955-43-5) is a synthetic small-molecule urea derivative supplied as a hydrochloride salt, featuring a 2‑methoxyphenyl group on one urea nitrogen and an unsubstituted piperidin-4-yl ring on the other . The compound belongs to the 1‑aryl-3‑(piperidin‑4‑yl)urea class, a scaffold extensively explored for soluble epoxide hydrolase (sEH) inhibition and other therapeutic targets [1]. Its hydrochloride form enhances aqueous solubility relative to the free base, making it directly amenable to biological assay preparation . Currently, primary literature reporting quantitative biological data for this specific compound is extremely limited; its procurement value therefore derives primarily from its use as a versatile, pre-formed intermediate that eliminates the need for in-house urea coupling and salt formation steps, thereby accelerating structure–activity relationship (SAR) exploration in piperidine-urea based programs.

Why 1-(2-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride Cannot Be Casually Replaced by Generic Piperidine Urea Analogs


Within the 1‑aryl‑3‑(piperidin‑4‑yl)urea class, subtle structural variations—including the position and nature of the aryl substituent and the salt form—profoundly alter target potency, selectivity, and physicochemical properties [1]. The 2‑methoxy substitution on the phenyl ring introduces a specific hydrogen‑bond acceptor and steric contour that can critically influence sEH binding conformation, as demonstrated by the dramatic potency shifts (up to >100‑fold) observed when the aryl group is modified in related trisubstituted ureas [1]. Additionally, the hydrochloride salt ensures consistent aqueous solubility and precise stoichiometry for reproducible biological assays, a parameter that is not guaranteed by the free base (CAS 503464‑79‑7) or other salt forms . Generic substitution with unvalidated analogs risks introducing unrecognized off‑target activity, variable solubility, or batch‑to‑batch inconsistency that can confound SAR interpretation and lead to false structure–activity conclusions.

Quantitative Differentiation Evidence for 1-(2-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride: Procurement Decision Matrix


Aqueous Solubility Advantage of the Hydrochloride Salt vs. Free Base for Assay-Ready Formulation

The hydrochloride salt (CAS 1233955‑43‑5) is specifically manufactured to provide enhanced aqueous solubility compared to the free base form, 3‑(2‑methoxyphenyl)-1‑(piperidin‑4‑yl)urea (CAS 503464‑79‑7). While quantitative solubility values for this exact pair have not been published in peer‑reviewed literature, the vendor‑reported solubility advantage is consistent with the well‑established physicochemical principle that salt formation improves the dissolution rate and aqueous solubility of basic amine‑containing compounds . The free base is typically described as a versatile scaffold without specific solubility claims, whereas the hydrochloride is explicitly noted for 'enhanced solubility in aqueous solutions' [REFS-1, REFS-2]. This differentiation directly impacts the ability to prepare DMSO‑free or low‑DMSO assay solutions at biologically relevant concentrations.

Solubility Salt Selection Assay Development

Structural Differentiation: 2‑Methoxy vs. 4‑Methoxy Regioisomer Impacts Target Binding

The position of the methoxy substituent on the phenyl ring is a critical determinant of biological activity in 1‑aryl‑3‑(piperidin‑4‑yl)urea series. Although direct head‑to‑head IC50 data for the 2‑methoxy vs. 4‑methoxy regioisomers of this exact unsubstituted piperidine scaffold are not publicly available, the broader SAR literature on piperidine‑derived trisubstituted ureas as sEH inhibitors demonstrates that 'small changes in structure resulted in massive changes in sEH activity' [1]. In the closely related 1‑aryl‑3‑(1‑acylpiperidin‑4‑yl)urea series, the 4‑trifluoromethoxyphenyl analog CAY10640 achieves an sEH IC50 of 0.4 nM, while the 4‑methoxyphenyl analog (1‑(4‑methoxyphenyl)-3‑(1‑propionylpiperidin‑4‑yl)urea) exhibits different potency . The 2‑methoxy substitution induces a distinct steric and electronic environment around the urea pharmacophore, which can alter the hydrogen‑bond network with catalytic residues (Asp333, Tyr381, Tyr465) and the π‑stacking interactions with Trp334 observed in sEH co‑crystal structures [1].

Structure-Activity Relationship Regioisomer sEH Inhibition

Purity and Batch Consistency: Vendor‑Certified ≥95% vs. Uncharacterized Free Base Preparations

Commercially available 1‑(2‑methoxyphenyl)-3‑(piperidin‑4‑yl)urea hydrochloride is supplied with a certified minimum purity of 95.0% (HPLC) by established vendors such as Fluorochem . In contrast, the free base (CAS 503464‑79‑7) is often offered as part of screening collections with variable purity specifications, ranging from 95% to unspecified . For SAR studies where even minor impurities can confound IC50 determinations—particularly in the low nanomolar range where this compound class operates—certified purity and batch‑to‑batch consistency are critical. The hydrochloride salt's defined stoichiometry further ensures accurate molar concentration calculations, whereas residual solvent or water content in the free base can introduce systematic weighing errors.

Quality Control Reproducibility Procurement Specification

Class‑Level Evidence: Piperidin‑4‑yl Ureas as Privileged sEH Inhibitor Scaffolds with Sub‑Nanomolar Potency Potential

The 1‑aryl‑3‑(piperidin‑4‑yl)urea scaffold, to which the target compound belongs, has been validated as a highly potent pharmacophore for soluble epoxide hydrolase (sEH) inhibition. In the landmark 2009 J. Med. Chem. study, 4‑substituted piperidine‑derived trisubstituted ureas achieved IC50 values in the low nanomolar range against recombinant human sEH, with the optimized compound 2d demonstrating remarkable in vitro and ex vivo target engagement [1]. More recently, the structurally related compound CAY10640 (a 1‑aryl‑3‑(1‑acylpiperidin‑4‑yl)urea) inhibits recombinant human and mouse sEH with IC50 values of 0.4 nM . The target compound, bearing the free piperidine NH, serves as the direct synthetic precursor for generating diverse N‑acylated or N‑alkylated analogs, making it a strategic intermediate for exploring the SAR around the piperidine nitrogen—a position known to modulate potency, selectivity, and pharmacokinetic properties [1].

Soluble Epoxide Hydrolase Inhibitor Pharmacophore

Recommended Application Scenarios for 1-(2-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride Based on Evidence-Driven Differentiation


Direct Starting Material for Parallel Synthesis of N‑Acylpiperidin‑4‑yl Urea sEH Inhibitor Libraries

The free piperidine NH of the compound makes it an ideal substrate for rapid diversification via acylation, sulfonylation, or reductive amination. Medicinal chemistry teams can generate focused libraries of N‑substituted analogs in a single synthetic step, directly building on the validated 1‑aryl‑3‑(piperidin‑4‑yl)urea sEH pharmacophore . This strategy was used to discover compound 2d and CAY10640, both of which achieved sub‑nanomolar sEH IC50 values after N‑acylation of the piperidine ring [REFS-1, REFS-2]. Procuring the pre‑formed urea hydrochloride eliminates two synthetic steps (urea bond formation and HCl salt conversion) and ensures consistent starting material quality for SAR studies.

Aqueous‑Compatible Biochemical and Cell‑Based Screening Without DMSO Interference

The enhanced aqueous solubility of the hydrochloride salt, as reported by suppliers, enables the preparation of compound stock solutions in aqueous buffers or low‑DMSO formulations . This property is particularly valuable for assays where DMSO concentrations must be minimized—such as electrophysiology (e.g., hERG screening), primary neuronal cultures, or whole‑blood target engagement assays—where DMSO levels above 0.1% can cause solvent‑induced artifacts or cytotoxicity. The salt form also facilitates accurate serial dilution in 96‑ or 384‑well formats, supporting high‑throughput screening campaigns.

Reference Standard for Ortho‑Methoxy SAR in Piperidine Urea Drug Discovery Programs

The 2‑methoxyphenyl urea motif represents a distinct regioisomeric control for SAR studies comparing ortho‑, meta‑, and para‑substituted aryl ureas. In piperidine urea sEH inhibitors, the aryl substitution pattern directly influences the hydrogen‑bond network with catalytic residues and the π‑stacking interactions within the enzyme active site, as revealed by X‑ray crystallography . Researchers investigating the impact of ortho‑alkoxy substitution on target potency, metabolic stability, or CYP450 inhibition can use this compound as a standard comparator against the 3‑methoxy and 4‑methoxy analogs, facilitating the rational design of selective inhibitors with improved drug‑like properties.

Intermediate for Radioligand and Chemical Probe Development Targeting Sigma Receptors or sEH

The free piperidine NH provides a convenient handle for introducing reporter groups (e.g., fluorophores, biotin, or radioisotopic labels) without disrupting the urea pharmacophore. The compound class has been implicated in both sEH inhibition and sigma receptor binding [REFS-1, REFS-2]. The hydrochloride salt with certified purity and defined stoichiometry ensures accurate molar calculations for conjugation chemistry, which is critical for the development of chemical probes used in target engagement assays, PET tracer synthesis, or affinity pull‑down experiments.

Quote Request

Request a Quote for 1-(2-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.